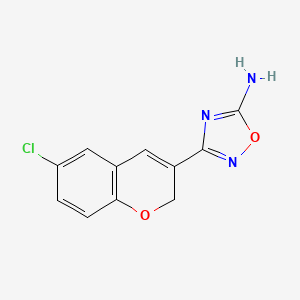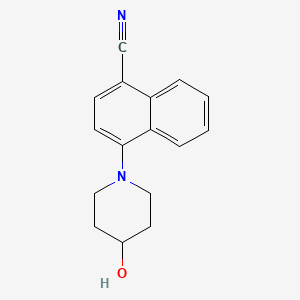
4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile is a chemical compound that features a naphthonitrile core substituted with a hydroxypiperidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile typically involves the reaction of 4-hydroxypiperidine with 1-naphthonitrile under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and it is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is often maintained between 80-120°C to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of 4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for conversion to a chloride, followed by reaction with an appropriate nucleophile.
Major Products
Oxidation: 4-(4-Oxopiperidin-1-yl)-1-naphthonitrile.
Reduction: 4-(4-Hydroxypiperidin-1-yl)-1-naphthylamine.
Substitution: 4-(4-Chloropiperidin-1-yl)-1-naphthonitrile.
Applications De Recherche Scientifique
4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxypiperidinyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the naphthonitrile core can participate in π-π stacking interactions with aromatic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.
1-Naphthonitrile: The core structure without the hydroxypiperidinyl substitution.
4-(4-Chloropiperidin-1-yl)-1-naphthonitrile: A derivative where the hydroxyl group is replaced by a chlorine atom.
Uniqueness
4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile is unique due to the presence of both the hydroxypiperidinyl group and the naphthonitrile core, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
664362-63-4 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
4-(4-hydroxypiperidin-1-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C16H16N2O/c17-11-12-5-6-16(15-4-2-1-3-14(12)15)18-9-7-13(19)8-10-18/h1-6,13,19H,7-10H2 |
Clé InChI |
RXCZIWUUKLUWAE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=CC=C(C3=CC=CC=C32)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


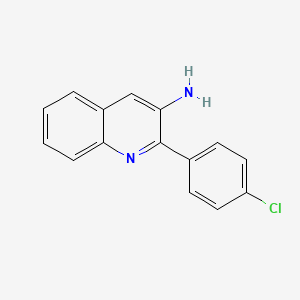
![2-[(3,4-Dimethoxyphenyl)methyl]azepane](/img/structure/B11860597.png)

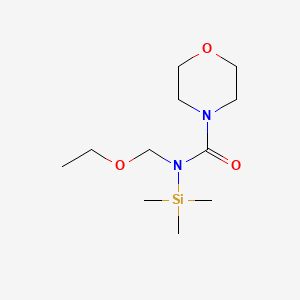
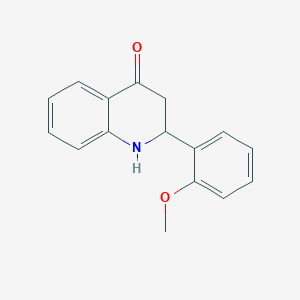
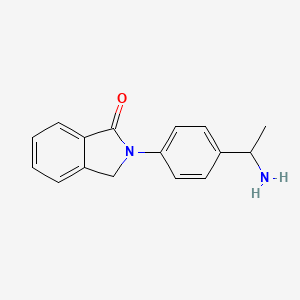

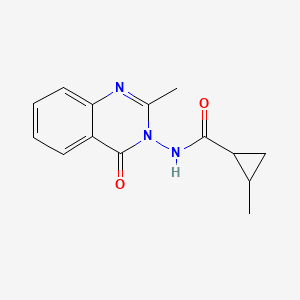
![5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11860659.png)



![7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11860683.png)
